Deacetylorientalide

Description

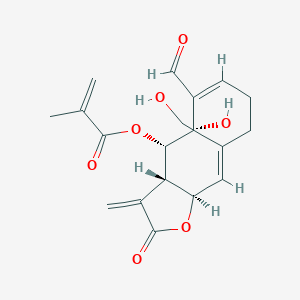

Deacetylorientalide (CAS#1258517-59-7) is a sesquiterpene lactone derivative isolated from plants such as Curcuma species and Eupatorium genera. Its molecular formula is C24H30O9, with a molecular weight of 462.49 g/mol, and it is typically provided at ≥98% purity for research purposes . Structurally, it features a bicyclic framework with hydroxyl and ester functional groups, distinguishing it from simpler sesquiterpenes like ar-turmerone (C15H20O) .

Its high cost (¥5000/5mg) reflects both its structural complexity and the challenges in natural extraction or synthetic preparation .

Properties

IUPAC Name |

[(3aS,4S,5S,6E,10Z,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O7/c1-10(2)18(23)26-17-15-11(3)19(24)25-14(15)7-12(8-20)5-4-6-13(9-21)16(17)22/h6-7,9,14-17,20,22H,1,3-5,8H2,2H3/b12-7-,13-6-/t14-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPSNGXRJBMMAL-WHZRINGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1C2C(C=C(CCC=C(C1O)C=O)CO)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(/CC/C=C(\[C@@H]1O)/C=O)\CO)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347740 | |

| Record name | Deacetylorientalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258517-59-7 | |

| Record name | Deacetylorientalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deacetylorientalide typically involves the extraction from Sigesbeckia orientalis. The detailed synthetic routes and reaction conditions are not widely documented, but the extraction process generally includes solvent extraction followed by chromatographic purification .

Industrial Production Methods: Industrial production methods for this compound are not well-established due to its primary use in research settings. The compound is usually produced in small quantities for scientific studies .

Chemical Reactions Analysis

Types of Reactions: Deacetylorientalide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used under appropriate conditions to substitute functional groups on the this compound molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction could produce various reduced forms of this compound .

Scientific Research Applications

Deacetylorientalide has several scientific research applications, including:

Chemistry: Used as a model compound to study sesquiterpenoid chemistry and reaction mechanisms.

Biology: Investigated for its potential cytotoxic activities and effects on cellular processes.

Industry: Utilized in the development of natural product-based pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of deacetylorientalide involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of cellular signaling pathways, leading to changes in gene expression and protein activity . Specific molecular targets and pathways are still under investigation, but initial studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Orientalide differs by the presence of an acetyl group, increasing its molecular weight compared to this compound. This acetylation may enhance lipophilicity and membrane permeability .

- Eupatoriopicrin lacks the hydroxyl groups but contains an epoxide ring, which is associated with distinct reactivity in biological systems .

Bioactivity Profiles

- Cytotoxicity : this compound and Eupatolide both show activity against cancer cell lines, but Eupatolide’s α,β-unsaturated lactone may confer stronger electrophilic interactions with cellular nucleophiles .

- Anti-inflammatory Effects : this compound’s hydroxyl groups may facilitate hydrogen bonding with targets like COX-2, similar to the anti-inflammatory properties of ar-turmerone .

Biological Activity

Deacetylorientalide is a germacrane-type sesquiterpenoid compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various cellular mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Profile

Chemical Structure:

- Name: this compound

- CAS Number: 102-15-4

- Molecular Formula: C15H22O2

Properties:

- This compound exhibits a unique structure that contributes to its biological activities, particularly in the context of cancer research and anti-inflammatory effects.

Biological Activities

This compound has been studied for several biological activities, including:

- Anticancer Activity: Research indicates that this compound shows significant cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of intrinsic pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

- Anti-inflammatory Effects: The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

- Antioxidant Properties: Its ability to scavenge free radicals suggests potential use in oxidative stress-related conditions.

The mechanisms through which this compound exerts its biological effects include:

-

Induction of Apoptosis:

- This compound triggers apoptosis in cancer cells by activating caspases and modulating the Bcl-2 family proteins, leading to mitochondrial membrane permeabilization.

-

Inhibition of Inflammatory Pathways:

- The compound downregulates NF-kB signaling, thus reducing the expression of inflammatory mediators such as TNF-alpha and IL-6.

-

Antioxidant Activity:

- It enhances the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative damage.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Mechanism of Action |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Activation of caspases, ROS generation |

| Anti-inflammatory | Reduces inflammation | Inhibition of NF-kB signaling |

| Antioxidant | Scavenges free radicals | Enhances antioxidant enzyme activity |

Case Studies and Research Findings

-

Cytotoxicity in Cancer Cells:

A study evaluated the cytotoxic effects of this compound on HeLa and MCF-7 cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment. The mechanism involved ROS-mediated apoptosis and cell cycle arrest at the G2/M phase. -

Anti-inflammatory Effects:

In a murine model of colitis, administration of this compound led to reduced clinical scores and histological damage. The compound significantly lowered levels of pro-inflammatory cytokines (IL-1β, TNF-α) while increasing anti-inflammatory IL-10 levels. -

Oxidative Stress Protection:

In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in neuronal cells exposed to hydrogen peroxide, suggesting potential neuroprotective applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.